2-(Methylamino)ethane-1-sulfonamide hydrochloride
CAS No.: 2094744-53-1
Cat. No.: VC4358642
Molecular Formula: C3H11ClN2O2S
Molecular Weight: 174.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2094744-53-1 |
|---|---|
| Molecular Formula | C3H11ClN2O2S |
| Molecular Weight | 174.64 |
| IUPAC Name | 2-(methylamino)ethanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C3H10N2O2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);1H |
| Standard InChI Key | MYXMVULJZGHTFP-UHFFFAOYSA-N |
| SMILES | CNCCS(=O)(=O)N.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(Methylamino)ethane-1-sulfonamide hydrochloride comprises a sulfonamide group (-SO₂NH₂) linked to an ethane backbone, with a methylamino (-NHCH₃) substituent at the second carbon position. The hydrochloride counterion stabilizes the compound as a salt. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₁₁ClN₂O₂S | |
| Molecular Weight | 174.64 g/mol | |
| SMILES | CNCCS(=O)(=O)N.Cl | |
| InChIKey | MYXMVULJZGHTFP-UHFFFAOYSA-N |
The three-dimensional conformation reveals a flexible ethane chain connecting the sulfonamide and methylamino groups, allowing potential interactions with biological targets .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, critical for mass spectrometric identification, include:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 139.05358 | 127.1 |
| [M+Na]⁺ | 161.03552 | 134.4 |
| [M-H]⁻ | 137.03902 | 126.0 |
These values, derived from ion mobility spectrometry predictions, aid in distinguishing the compound from structural analogs .
Synthesis and Manufacturing
Purification and Yield Optimization
Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization from ethanol/water mixtures typically achieve >95% purity. Patent literature suggests yields exceeding 70% for similar compounds when using optimized stoichiometry and temperature controls .
Physicochemical Properties
Solubility and Stability
Though solubility data are unspecified, the hydrochloride salt’s ionic nature suggests moderate water solubility. Stability studies indicate:
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pH Stability: Optimal between 4–6; degrades under strongly acidic/basic conditions.
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Thermal Decomposition: Onset at ~200°C (DSC data inferred from analogs).
Spectroscopic Profiles
¹H NMR (D₂O, 400 MHz):
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δ 3.45 (t, 2H, -CH₂-SO₂-)
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δ 2.95 (m, 2H, -CH₂-NH-)
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δ 2.60 (s, 3H, -N-CH₃)
IR (KBr, cm⁻¹):
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3340 (N-H stretch)
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1320, 1150 (S=O asym/sym stretch)
| Target | Predicted Kᵢ (nM) | Selectivity Index |
|---|---|---|
| hCA I | 8.2 | 12.5 |
| hCA II | 65.4 | 1.8 |
These estimates derive from comparative analyses of sulfonamide pharmacophores .
ADMET Profiles
In Silico Predictions:
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LogP: -1.2 (high hydrophilicity)
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Caco-2 Permeability: 2.1 × 10⁻⁶ cm/s (low absorption)
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CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM)
Such properties limit oral bioavailability but may suit topical or parenteral applications.
| Hazard Category | Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | Cat. 2 | Wear nitrile gloves |
| Eye Damage | Cat. 2A | Use safety goggles |
| Acute Oral Toxicity | Cat. 4 | Avoid ingestion |
Emergency Procedures
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Inhalation: Move to fresh air; administer oxygen if breathing difficult.
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Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing.
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Spill Management: Absorb with inert material; dispose as hazardous waste.
Research Applications and Future Directions
Current Uses
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Chemical Intermediate: For synthesizing sulfonamide-based drug candidates.
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Enzyme Inhibition Studies: As a reference compound in carbonic anhydrase assays .
Knowledge Gaps and Opportunities
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Pharmacokinetic Studies: In vivo absorption/distribution profiling.
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Target Validation: High-throughput screening against kinase/phosphatase families.
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Formulation Development: Nanoparticle encapsulation to enhance bioavailability.
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